molecular formula C15H20O6 B011345 3-Methyl-5-oxo-5-(3,4,5-trimethoxyphenyl)valeric acid CAS No. 101499-91-6

3-Methyl-5-oxo-5-(3,4,5-trimethoxyphenyl)valeric acid

Cat. No. B011345
M. Wt: 296.31 g/mol
InChI Key: SLJQUNAKJDHQTQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves complex reactions starting from basic or intermediate molecules. For instance, the synthesis of diastereomeric 4-amino- and 4-hydroxy-3-(p-chlorophenyl)-valeric acids from 3-(p-chlorophenyl)-4-oxo-valeric acid highlights the intricate steps involved in creating structurally related compounds. These processes can involve ring closure reactions to form lactones and lactams, showcasing the complexity and versatility of organic synthesis techniques (Bruderer, Arnold, & Oberhänsli, 1978).

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Methyl-5-oxo-5-(3,4,5-trimethoxyphenyl)valeric acid is often elucidated using techniques such as X-ray crystallography. For example, the crystal structure determination of cis-4-(p-bromophenyl)-5-methyl-2-pyrrolidinone provided insights into the molecular configuration and the spatial arrangement of atoms within the molecule, which is essential for understanding its chemical reactivity and interactions (Bruderer, Arnold, & Oberhänsli, 1978).

Chemical Reactions and Properties

The chemical reactions and properties of 3-Methyl-5-oxo-5-(3,4,5-trimethoxyphenyl)valeric acid and related compounds involve interactions with various reagents and conditions. For example, the reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin™ approach illustrates how different chemical groups in the molecule can undergo specific reactions under defined conditions, affecting the compound's overall properties and potential applications (Bui et al., 2004).

properties

IUPAC Name

3-methyl-5-oxo-5-(3,4,5-trimethoxyphenyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O6/c1-9(6-14(17)18)5-11(16)10-7-12(19-2)15(21-4)13(8-10)20-3/h7-9H,5-6H2,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJQUNAKJDHQTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C1=CC(=C(C(=C1)OC)OC)OC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645498
Record name 3-Methyl-5-oxo-5-(3,4,5-trimethoxyphenyl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-5-oxo-5-(3,4,5-trimethoxyphenyl)valeric acid

CAS RN

101499-91-6
Record name 3-Methyl-5-oxo-5-(3,4,5-trimethoxyphenyl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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